molecular formula C27H31ClO17 B12397572 Delphinidin 3-diglucoside CAS No. 59212-40-7

Delphinidin 3-diglucoside

Cat. No.: B12397572
CAS No.: 59212-40-7
M. Wt: 663.0 g/mol
InChI Key: ZBBRSINDMOHREW-LAQQQXEUSA-N
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Description

Delphinidin 3-diglucoside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the vibrant blue and purple colors in plants such as berries, eggplants, and flowers. This compound is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Delphinidin 3-diglucoside can be synthesized through enzymatic glycosylation. One common method involves the use of UDP-glucose as a glycosyl donor and delphinidin 3-O-glucoside as a substrate, catalyzed by the enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase. The reaction typically occurs under mild conditions, such as pH 7.0 and a temperature of 30°C .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as berries and flowers. The extraction process includes steps like solvent extraction, purification using chromatography, and crystallization. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Delphinidin 3-diglucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycosylated derivatives and aglycones, which are important for further biochemical studies and applications .

Scientific Research Applications

Delphinidin 3-diglucoside has a wide range of scientific research applications:

Mechanism of Action

Delphinidin 3-diglucoside exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Delphinidin 3-diglucoside is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:

  • Delphinidin 3-glucoside
  • Delphinidin 3-rutinoside
  • Delphinidin 3-galactoside
  • Delphinidin 3-sambubioside
  • Delphinidin 3-arabinoside

These compounds share similar antioxidant and anti-inflammatory properties but differ in their glycosylation, which affects their bioavailability and specific biological activities .

Properties

CAS No.

59212-40-7

Molecular Formula

C27H31ClO17

Molecular Weight

663.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

InChI

InChI=1S/C27H30O17.ClH/c28-6-16-19(35)21(37)23(39)26(42-16)44-25-22(38)20(36)17(7-29)43-27(25)41-15-5-10-11(31)3-9(30)4-14(10)40-24(15)8-1-12(32)18(34)13(33)2-8;/h1-5,16-17,19-23,25-29,35-39H,6-7H2,(H4-,30,31,32,33,34);1H/t16-,17-,19-,20-,21+,22+,23-,25-,26+,27-;/m1./s1

InChI Key

ZBBRSINDMOHREW-LAQQQXEUSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O.[Cl-]

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-]

Origin of Product

United States

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